molecular formula C22H22FN3O3 B2703009 N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-36-4

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2703009
CAS No.: 900012-36-4
M. Wt: 395.434
InChI Key: LNNNPIVZGHSARF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic pyrrolo[1,2-a]pyrazine derivative characterized by a carboxamide linkage at position 2 of the bicyclic core. Its structure includes a 2-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-15-9-10-18(20(14-15)29-2)24-22(27)26-13-12-25-11-5-8-19(25)21(26)16-6-3-4-7-17(16)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNNPIVZGHSARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the coupling of the pyrrolo[1,2-a]pyrazine core with a 2,4-dimethoxyphenyl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Introduction of the 2-Fluorophenyl Group: Similar to the previous step, this involves the coupling of the intermediate with a 2-fluorophenyl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

The pyrrolo[1,2-a]pyrazine scaffold is known for its role in the development of protein kinase inhibitors (PKIs). Recent studies highlight that compounds with this scaffold can effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. The unique structural features of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may enhance its efficacy as an anticancer agent through selective inhibition of these kinases .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may modulate pathways related to neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Such properties suggest potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .

Antimicrobial Properties

Emerging data suggests that this compound may possess antimicrobial activities against various pathogens. Its effectiveness can be attributed to the ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. This opens avenues for its use in developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed reduction in neuroinflammation markers in animal models of neurodegeneration.
Study CAntimicrobial ActivityReported effectiveness against multi-drug resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to 2,6-difluorophenyl in ’s compound, but may reduce metabolic stability due to demethylation susceptibility .

Core Modifications: The pyrido-pyrrolo-pyrimidine core in ’s compound introduces additional hydrogen-bonding sites (e.g., 4-oxo group), which could improve target selectivity compared to the simpler pyrrolo[1,2-a]pyrazine scaffold .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties based on various studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[1,2-a]pyrazine derivatives, which are known for their pharmacological potential. The structure can be represented as follows:

C19H19FN4O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{O}_3

This structure includes a pyrrolo[1,2-a]pyrazine core substituted with a dimethoxyphenyl group and a fluorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

Compound MIC (μg/mL) Target Pathogen
Derivative 7b0.22 - 0.25Staphylococcus aureus
Derivative 5a0.30 - 0.35Candida albicans

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives can effectively target DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : This enzyme is essential for DNA replication; inhibiting it can lead to cell death in rapidly dividing cells.
  • Dihydrofolate Reductase (DHFR) Inhibition : DHFR is involved in nucleotide synthesis; its inhibition can disrupt DNA synthesis in cancer cells.
  • Biofilm Disruption : The compound has shown potential in reducing biofilm formation in bacterial cultures, enhancing its efficacy against resistant strains .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested against a panel of bacterial and fungal pathogens. The study found that compounds with similar structural features to this compound exhibited potent antimicrobial activity with low MIC values .
  • Anticancer Screening : In vitro tests on various cancer cell lines revealed that specific derivatives could induce apoptosis at concentrations lower than those typically required for standard chemotherapeutics .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step protocols, including piperazine/pyrrolo-pyrazine ring formation and substitution reactions. Critical challenges include:

  • Ring Cyclization : Achieving high regioselectivity during pyrrolo-pyrazine core formation (e.g., via ethylenediamine and dihaloalkane reactions under basic conditions) .
  • Substituent Compatibility : The 2-fluorophenyl and 2,4-dimethoxyphenyl groups may require orthogonal protecting strategies to avoid side reactions.
  • Optimization : Use of catalysts like DBU (1,8-diazabicycloundec-7-ene) for cyclization, as seen in analogous piperazine syntheses, can improve yields . Continuous flow reactors may enhance scalability and purity .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles/planarity of the pyrrolo-pyrazine core (e.g., as applied to similar carboxamide derivatives) .
  • HRMS-ESI : Validates molecular weight (e.g., [M + Na]+ peaks) with precision to ±0.0002 m/z .
  • NMR : 1H/13C NMR identifies substituent integration (e.g., fluorophenyl proton splitting patterns and methoxy group signals at δ ~3.8 ppm) .

Advanced: How can researchers address contradictions in bioactivity data across studies?

Answer:
Contradictions often stem from:

  • Purity Variability : Use HPLC (≥98% purity thresholds) and recrystallization to standardize batches .
  • Stereochemical Differences : Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers, as seen in related pyrrolo-pyrazine derivatives .
  • Assay Conditions : Normalize in vitro protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., reference inhibitors for receptor-binding studies) .

Advanced: What strategies are effective in studying the stereochemistry of the pyrrolo-pyrazine core?

Answer:

  • Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts during synthesis (e.g., (R)-2-ethyl-pyrrolidine derivatives as templates) .
  • Computational Modeling : DFT (Density Functional Theory) predicts stable conformers, validated by NOESY NMR to assess spatial proximity of substituents .
  • Single-Crystal Analysis : Resolves absolute configuration, as demonstrated for N-(4-chlorophenyl)piperazine-carboxamide analogs .

Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl and dimethoxyphenyl substituents?

Answer:

  • Isosteric Replacement : Synthesize analogs replacing fluorine with Cl/CH3 or methoxy with ethoxy to assess electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinities (e.g., fluorophenyl’s role in hydrophobic interactions) .
  • In Vitro Profiling : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) to quantify substituent contributions .

Basic: What purification methods ensure high purity for in vitro assays?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for carboxamide derivatives to remove unreacted intermediates .
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve ≥98% purity, critical for reproducible bioassays .

Advanced: How to design experiments to determine metabolic stability in hepatic microsomes?

Answer:

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL protein), NADPH regeneration systems, and LC-MS/MS quantification at 0, 15, 30, 60 minutes .
  • Metabolite ID : HRMS/MS fragmentation profiles identify oxidative metabolites (e.g., hydroxylation at the pyrrolo-pyrazine core) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.